
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid, a widely used chemical in various industries, with a chlorinated phenylsulfanylpropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol typically involves multiple steps. One common method is the reaction of 2-chloro-3-phenylsulfanylpropan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The chlorinated moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group may also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
2-chloro-3-phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety but shares similar chemical properties.
Acetic acid;2-chloro-3-phenylpropan-1-ol: Similar structure but without the sulfanyl group.
Uniqueness
Acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
136808-51-0 |
|---|---|
分子式 |
C11H15ClO3S |
分子量 |
262.75 g/mol |
IUPAC名 |
acetic acid;2-chloro-3-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H11ClOS.C2H4O2/c10-8(6-11)7-12-9-4-2-1-3-5-9;1-2(3)4/h1-5,8,11H,6-7H2;1H3,(H,3,4) |
InChIキー |
QFCOUXYVZBVJTN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)SCC(CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)

![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
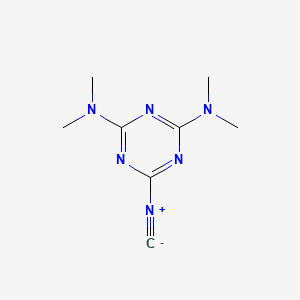
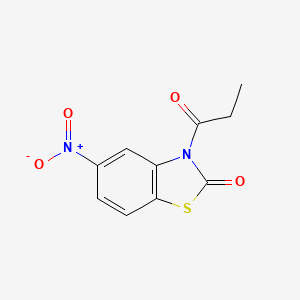
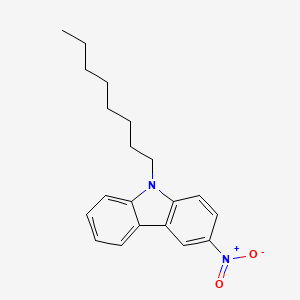
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
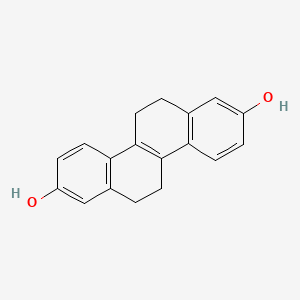
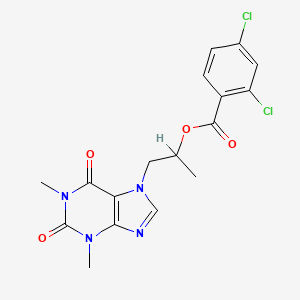
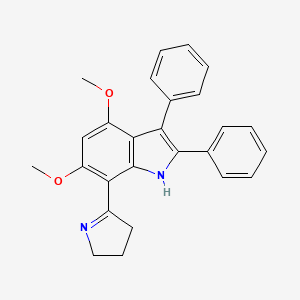
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
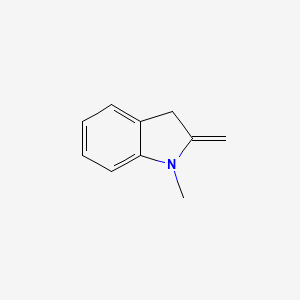
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
